({3-[(3,4,5-Trimethoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)acetic acid
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Overview
Description
The compound ({3-[(3,4,5-Trimethoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)acetic acid is a complex organic molecule featuring a benzofuran core linked to a trimethoxyphenyl group via a carbonyl bridge, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 3,4,5-trimethoxybenzaldehyde and 1-benzofuran-5-carboxylic acid.
Formation of the Intermediate: The first step involves the formation of an intermediate by reacting 3,4,5-trimethoxybenzaldehyde with a suitable reagent like acetic anhydride in the presence of a catalyst such as pyridine to form 3,4,5-trimethoxyphenylacetic acid.
Coupling Reaction: The intermediate is then coupled with 1-benzofuran-5-carboxylic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis would be scaled up using similar reaction conditions but with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the trimethoxyphenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Biology and Medicine
Pharmacophore: The trimethoxyphenyl group is a known pharmacophore in various bioactive compounds, suggesting potential therapeutic applications.
Anticancer Agents: Compounds containing similar structures have shown activity against cancer cells by inhibiting key proteins.
Industry
Material Science: Potential use in the development of new materials with specific electronic properties.
Mechanism of Action
The compound’s biological activity is likely mediated through interactions with specific molecular targets such as enzymes or receptors. The trimethoxyphenyl group can interact with proteins involved in cell signaling pathways, potentially leading to therapeutic effects. The benzofuran core may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyphenylacetic acid: Shares the trimethoxyphenyl group but lacks the benzofuran moiety.
1-Benzofuran-5-carboxylic acid: Contains the benzofuran core but lacks the trimethoxyphenyl group.
Uniqueness
The combination of the trimethoxyphenyl group with the benzofuran core in ({3-[(3,4,5-Trimethoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)acetic acid imparts unique chemical and biological properties that are not present in the individual components. This structural synergy may enhance its potential as a therapeutic agent or a synthetic intermediate.
Properties
IUPAC Name |
2-[[3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-5-yl]oxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O8/c1-24-16-6-11(7-17(25-2)20(16)26-3)19(23)14-9-28-15-5-4-12(8-13(14)15)27-10-18(21)22/h4-9H,10H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYXENPRBUVMRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=COC3=C2C=C(C=C3)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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